
C26H33ClFNO2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H33ClFNO2 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a combination of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H33ClFNO2 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds. Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly used.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions. Key steps include:
Batch Reactors: Used for initial synthesis and intermediate formation.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and purification.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
C26H33ClFNO2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C26H33ClFNO2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of C26H33ClFNO2 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. Key pathways include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to cellular receptors, triggering or blocking signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
C26H33ClFNO2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of specific functional groups, such as the chlorine and fluorine atoms, gives unique chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
861115-44-8 |
|---|---|
Formule moléculaire |
C26H33ClFNO2 |
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-N-[(2-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C26H33ClFNO2/c1-4-24(30)29(18-21-10-6-8-12-23(21)28)15-13-26(14-16-31-25(2,3)19-26)17-20-9-5-7-11-22(20)27/h5-12H,4,13-19H2,1-3H3 |
Clé InChI |
DIPNBGIIEFXQJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2Cl)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


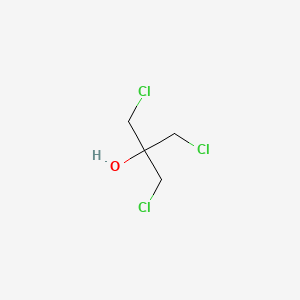
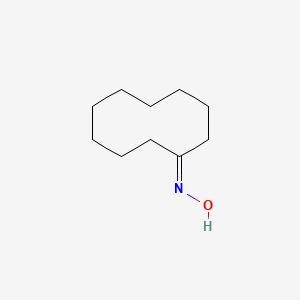

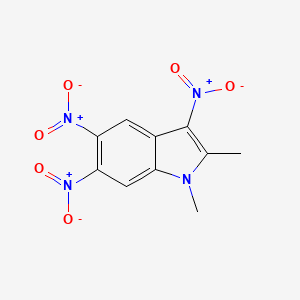
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
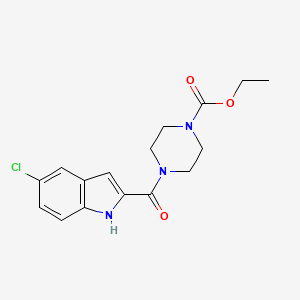
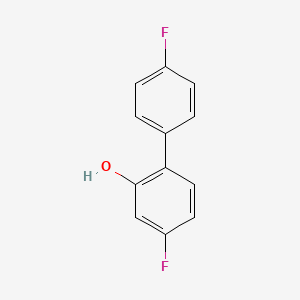
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
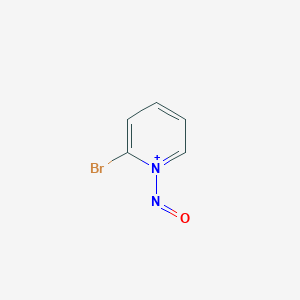
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)



